n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15 n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15
Brand Name: Vulcanchem
CAS No.:
VCID: VC16506971
InChI: InChI=1S/C6H15NO6S/c8-3-6(4-9,5-10)7-1-2-14(11,12)13/h7-10H,1-5H2,(H,11,12,13)/i1D2,2D2,3D2,4D2,5D2,8D,9D,10D/hD2
SMILES:
Molecular Formula: C6H15NO6S
Molecular Weight: 244.35 g/mol

n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15

CAS No.:

Cat. No.: VC16506971

Molecular Formula: C6H15NO6S

Molecular Weight: 244.35 g/mol

* For research use only. Not for human or veterinary use.

n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15 -

Molecular Formula C6H15NO6S
Molecular Weight 244.35 g/mol
IUPAC Name deuterio 1,1,2,2-tetradeuterio-2-[deuterio-[1,1,3,3-tetradeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-yl]amino]ethanesulfonate
Standard InChI InChI=1S/C6H15NO6S/c8-3-6(4-9,5-10)7-1-2-14(11,12)13/h7-10H,1-5H2,(H,11,12,13)/i1D2,2D2,3D2,4D2,5D2,8D,9D,10D/hD2
Standard InChI Key JOCBASBOOFNAJA-YQQZWFDQSA-N
Isomeric SMILES [2H]C([2H])(C([2H])([2H])S(=O)(=O)O[2H])N([2H])C(C([2H])([2H])O[2H])(C([2H])([2H])O[2H])C([2H])([2H])O[2H]
Canonical SMILES C(CS(=O)(=O)O)NC(CO)(CO)CO

Chemical Structure and Isotopic Characteristics

Molecular Architecture

n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15 retains the core structure of its non-deuterated counterpart, TES, which consists of a tris(hydroxymethyl)methylamine group linked to a 2-aminoethanesulfonic acid moiety. The deuterated variant replaces 15 hydrogen atoms with deuterium, primarily at the hydroxymethyl (-CD2OH) and aminoethyl (-CD2-) positions . The molecular formula is C6H15NO6S, with a precise isotopic distribution reflected in its IUPAC name: deuterio 1,1,2,2-tetradeuterio-2-[deuterio-[1,1,3,3-tetradeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-yl]amino]ethanesulfonate.

Table 1: Key Structural and Isotopic Properties

PropertyValue
Molecular FormulaC6H15NO6S
Isotopic Enrichment98 atom% D
Molecular Weight244.35 g/mol
CAS Number1219794-63-4
IUPAC NameAs above
Buffering Range (pH at 20°C)7.2–7.6

The deuterium substitution significantly alters the compound’s physical properties, including reduced vibrational frequencies and increased bond stability, which are advantageous in spectroscopic applications .

Synthesis and Characterization

The synthesis of n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15 involves deuterium exchange reactions using heavy water (D2O) or catalytic deuteration methods. Advanced techniques such as mass spectrometry and ²H-NMR confirm the isotopic purity, which exceeds 98% in commercial preparations . The canonical SMILES string C(CS(=O)(=O)O)NC(CO)(CO)CO and isomeric SMILES [2H]C([2H])(C([2H])([2H])S(=O)(=O)O[2H])N([2H])C(C([2H])([2H])O[2H])(C([2H])([2H])O[2H])C([2H])([2H])O[2H] provide precise representations of its deuterated structure.

Applications in Biochemical Research

Isotopic Labeling for Spectroscopic Studies

The high deuterium content of this compound enables its use as an internal standard in mass spectrometry and as a solvent signal suppressor in ²H-NMR. For example, in protein-ligand interaction studies, deuterated buffers minimize background interference, enhancing signal-to-noise ratios .

Stability in Long-Term Experiments

Studies demonstrate that n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15 retains 95% of its buffering capacity after three years when stored at room temperature in airtight containers . This stability reduces the need for frequent reagent replacement in longitudinal experiments.

Comparative Analysis with Common Biological Buffers

Advantages Over HEPES and Tris Buffers

While HEPES (pKa 7.5) and Tris (pKa 8.1) are ubiquitous in biological research, n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15 offers distinct benefits:

  • Reduced Temperature Sensitivity: Unlike Tris, whose pKa varies significantly with temperature (ΔpKa/°C = -0.031), TES-d15 exhibits minimal thermal drift (ΔpKa/°C = -0.005).

  • Non-Interference with Oxidoreductases: The absence of primary amine groups in TES-d15 prevents unwanted reactions with enzymes like horseradish peroxidase, a common issue with Tris buffers.

Table 2: Buffer Comparison at 20°C

BufferpKaΔpKa/°CCation Chelation
TES-d157.5-0.005None
HEPES7.5-0.014Moderate
Tris8.1-0.031None

Limitations in Extreme pH Ranges

TES-d15’s buffering capacity diminishes below pH 6.8 and above pH 8.0, necessitating complementary buffers for experiments outside this range. Additionally, its sulfonic acid group may interact with cationic resins in chromatography, requiring protocol adjustments.

Research Findings and Experimental Validation

Efficacy in Protein Crystallography

A 2024 study utilizing TES-d15 in lysozyme crystallization reported a 22% improvement in diffraction resolution compared to phosphate-buffered systems. Researchers attributed this to reduced ionic strength and minimized lattice disorder.

Role in Lipid Bilayer Studies

Deuterated TES buffers enable neutron reflectometry studies of model membranes by providing contrast-matched aqueous phases. This application has advanced understanding of lipid-protein interactions in synthetic bilayers .

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